2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one

Drug Metabolism CYP450 Selectivity Screening

Procure 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one for reliable SAR exploration of glaucoma therapeutics and CYP assay development. This defined scaffold (MW 227.26) offers a favorable physicochemical profile and low PAINS risk, ensuring clean HTS data. Available as a research-grade reference standard for analytical method validation. Verify availability.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
Cat. No. B5991922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)N2C3=CC=CC=C3N=C2N1
InChIInChI=1S/C13H13N3O/c1-2-5-9-8-12(17)16-11-7-4-3-6-10(11)15-13(16)14-9/h3-4,6-8H,2,5H2,1H3,(H,14,15)
InChIKeyWGMXAVYQOAAPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 106 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylpyrimido[1,2-a]benzimidazol-4(1H)-one: A Core Scaffold for Screening and Derivatization


2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 726201-02-1) is a heterocyclic compound belonging to the pyrimido[1,2-a]benzimidazol-4-one class. This compound, with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol, serves as a foundational core scaffold for chemical library screening and further medicinal chemistry derivatization. The pyrimido[1,2-a]benzimidazole framework is of significant interest due to its structural resemblance to purine bases and its presence in a wide range of biologically active compounds [1]. The 2-propyl substituent is a key structural feature, and while its specific quantitative activity data is sparse in primary literature, the compound is a well-defined entry point for exploring the structure-activity relationships (SAR) of this therapeutically relevant chemotype .

Why 2-Propylpyrimido[1,2-a]benzimidazol-4(1H)-one Cannot Be Casually Swapped for Other 2-Alkyl Analogs


Within the pyrimido[1,2-a]benzimidazol-4-one series, even minor structural modifications to the 2-position substituent can lead to dramatic differences in biological activity, physicochemical properties, and target engagement. For example, changing a 2-methyl to a 2-phenyl group alters lipophilicity and molecular planarity, which directly impacts DNA intercalation potential and membrane permeability [1]. Similarly, the length and branching of an alkyl chain at the 2-position, such as a propyl group versus an isopropyl or ethyl group, can influence hydrophobic interactions within enzyme active sites or protein binding pockets, leading to significant variations in inhibitory potency and selectivity [2]. Therefore, substituting 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one with a different 2-alkyl analog without a full re-evaluation of its performance in a specific assay is scientifically unsound and can invalidate a research campaign or QC specification.

Comparative Evidence for 2-Propylpyrimido[1,2-a]benzimidazol-4(1H)-one: Selectivity and Scaffold Properties


Comparative CYP450 Inhibition Profile: 2-Propyl Derivative vs. 2-Isopropyl Analog

The 2-propyl substitution on the pyrimido[1,2-a]benzimidazol-4(1H)-one core confers a distinct CYP450 enzyme inhibition profile compared to the 2-isopropyl analog. The 2-propyl compound demonstrates measurable inhibition of rat CYP3A2 with a Ki of 52,600 nM, while its interaction with CYP1A2 is significantly weaker (Ki > 100,000 nM). In contrast, the 2-isopropyl derivative (CHEMBL5182450) exhibits a more balanced but overall less potent inhibition across CYP isoforms, with reported Ki values of >50,000 nM for CYP3A2 and >100,000 nM for CYP1A2 [1]. This difference in selectivity, though modest in absolute potency, highlights the impact of alkyl chain branching on CYP active site recognition and can be a critical factor in selecting a compound for a screening cascade where specific CYP interactions need to be avoided or minimized [2].

Drug Metabolism CYP450 Selectivity Screening

Core Scaffold Pharmacological Potential: Pyrimido[1,2-a]benzimidazole vs. Imidazo[1,2-a]benzimidazole

The pyrimido[1,2-a]benzimidazole core, to which the 2-propyl derivative belongs, is a superior scaffold for intraocular pressure (IOP) lowering activity compared to the closely related imidazo[1,2-a]benzimidazole class. Pharmacophore analysis indicates that the pyrimido[1,2-a]benzimidazole system is more promising as a source of compounds with high IOP-lowering activity [1]. While direct quantitative data for the 2-propyl derivative itself is not available in this context, this class-level inference establishes the core's inherent advantage. This finding suggests that any derivative based on this core, including the 2-propyl analog, may possess a higher probability of success in antiglaucoma research programs than a derivative built on the imidazo[1,2-a]benzimidazole scaffold [2].

Antiglaucoma Ocular Hypotensive Pharmacophore Comparison

Physicochemical Properties: 2-Propyl vs. 2-Phenyl Derivative

The 2-propyl derivative (C202-3609) possesses a lower molecular weight (227.26 g/mol) and a less lipophilic character compared to the 2-phenyl analog (C202-3347, MW = 261.28 g/mol) . This is a direct consequence of substituting a propyl group for a phenyl group at the 2-position. The reduced molecular weight and lower logP (implied) of the 2-propyl compound make it a more favorable starting point for lead optimization, as it adheres more closely to established drug-likeness guidelines (e.g., Lipinski's Rule of 5) . A lower molecular weight generally correlates with improved solubility and membrane permeability, which are critical for both in vitro assay performance and eventual in vivo development.

Lipophilicity Solubility Drug-likeness

Optimal Applications for 2-Propylpyrimido[1,2-a]benzimidazol-4(1H)-one Based on Comparative Evidence


As a Core Scaffold for Antiglaucoma and Ocular Hypotensive Drug Discovery

This compound is an excellent starting point for medicinal chemistry programs targeting glaucoma. The pyrimido[1,2-a]benzimidazole core is pharmacophore-validated for IOP-lowering activity, offering a higher probability of success than the imidazo[1,2-a]benzimidazole alternative . The 2-propyl derivative serves as a convenient, synthetically tractable entry point for generating focused libraries to explore SAR around the 2-position to optimize ocular potency and pharmacokinetics [1].

As a Non-Promiscuous Starting Point in High-Throughput Screening (HTS) Campaigns

Due to its relatively low molecular weight (227.26 g/mol) and favorable physicochemical profile compared to larger, more lipophilic analogs like the 2-phenyl derivative , 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one is a low-risk candidate for inclusion in diverse screening libraries. Its moderate CYP inhibition profile [1] further reduces the chance of it being flagged as a problematic 'PAINS' compound or a promiscuous inhibitor, making it a cleaner chemical probe for primary HTS.

As a Scaffold for Designing Selective CYP Probes or Negative Controls

The known CYP450 inhibition data for this compound, specifically its weak and selective interaction with CYP3A2 (Ki = 52,600 nM) versus CYP1A2 (Ki > 100,000 nM) , makes it a useful tool for assay development. Researchers can use this compound as a starting point to design more potent and selective probes for CYP3A2 or, conversely, use the 2-propyl derivative itself as a negative control for CYP1A2-dependent assays, given its minimal activity against this isoform.

As a Reference Standard for Analytical and Chemical Development

The defined structure of 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one, with its CAS registry number (726201-02-1), well-established molecular formula (C13H13N3O), and availability from screening compound vendors , makes it a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the pyrimido[1,2-a]benzimidazol-4-one class. Its distinct retention time and mass can serve as a benchmark for purity assessment and stability studies of more complex analogs.

Quote Request

Request a Quote for 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.